Butyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
BUTYL 7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of 5-aminotetrazole with aliphatic aldehydes and acetoacetic ester derivatives in water under microwave irradiation . This method is efficient and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and water as a solvent makes the process environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
BUTYL 7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
BUTYL 7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-7-pyridine-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 5-methyl-7-pyridine-4-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Uniqueness
BUTYL 7-(4-HYDROXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific butyl and hydroxylphenyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic effects compared to similar compounds .
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
butyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O3/c1-3-4-9-24-15(23)13-10(2)17-16-18-19-20-21(16)14(13)11-5-7-12(22)8-6-11/h5-8,14,22H,3-4,9H2,1-2H3,(H,17,18,20) |
InChI Key |
OBDQFVSRHSGENJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
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